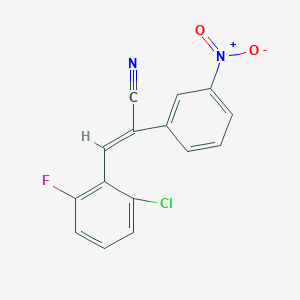

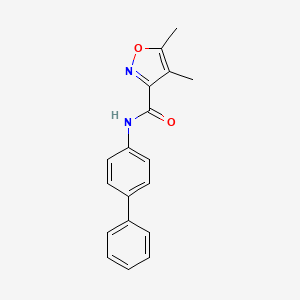

![molecular formula C15H19N3O2S B4629146 N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)

N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Descripción general

Descripción

This compound belongs to a class of organic molecules featuring a pyrimido[2,1-b][1,3]benzothiazole core, a moiety known for its significance in medicinal chemistry due to its biological activities. The tert-butyl group adds to the molecular complexity, influencing its physical and chemical behavior.

Synthesis Analysis

The synthesis of related pyrimido[2,1-b]benzothiazole derivatives often involves multi-step reactions starting from 2-amino benzothiazoles, undergoing condensation with various reagents like ethyl-2-cyano-3,3-bismethyl thio acrylate, followed by further functionalization (Baheti, Kapratwar, & Kuberkar, 2002)(Baheti et al., 2002). This methodology could potentially be adapted for the synthesis of N-(tert-butyl)-4-oxo derivatives by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimido[2,1-b][1,3]benzothiazole derivatives has been elucidated through various spectroscopic techniques. For instance, X-ray crystallography has been utilized to determine the Z form of related compounds, indicating the presence of specific conformations and bonding patterns essential for biological activities (Kanno et al., 1991)(Kanno et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of pyrimido[2,1-b][1,3]benzothiazole derivatives often includes their susceptibility to nucleophilic attack, enabling the synthesis of a wide range of substituted derivatives. For example, the reaction with nucleophiles like aryl amines, phenols, and compounds containing active methylene groups can lead to diverse functionalized molecules (Pingle et al., 2006)(Pingle et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a compound with potential applications in various scientific research fields, primarily due to its structural and functional properties. The compound's synthesis involves complex organic chemistry techniques, including reactions with haloketones and amines, to yield derivatives with potential biological activities. One study reported the synthesis of new pyrazole amide derivatives showing promising insecticidal activity against Helicoverpa armigera, a common pest in agriculture, indicating the potential of similar compounds for pest control applications (Deng et al., 2016).

Antimicrobial and Antipsychotic Potential

Research into heterocyclic carboxamides, including compounds similar in structure to N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide, has shown potential in the development of new antipsychotic agents. These compounds have been evaluated for their ability to bind to dopamine and serotonin receptors, indicating their potential use in psychiatric and neurological disorders (Norman et al., 1996). Additionally, some novel fused imino pyrimido benzothiazole derivatives have exhibited anti-inflammatory and anti-bacterial activities, suggesting a role in combating bacterial infections and inflammation (Kale and Mene, 2013).

Potential in Material Science

Compounds structurally related to N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide have also found applications in material science. For instance, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from related chemical structures have been explored for their solubility, film-forming ability, and thermal stability, indicating potential use in high-performance polymers (Hsiao et al., 2000).

Propiedades

IUPAC Name |

N-tert-butyl-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-15(2,3)17-12(19)9-8-16-14-18(13(9)20)10-6-4-5-7-11(10)21-14/h8H,4-7H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKMTIBBEZRAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=C2N(C1=O)C3=C(S2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

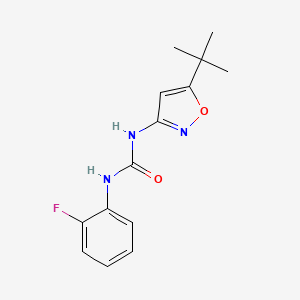

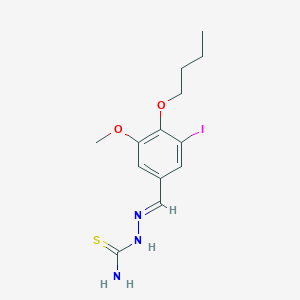

![N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)

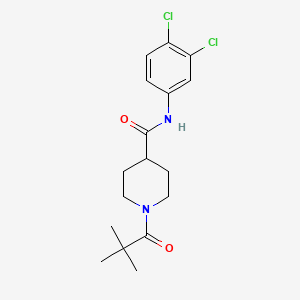

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)

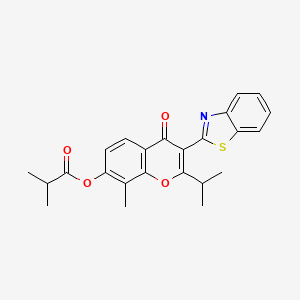

![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)

![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)

![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)

![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)